Methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate
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Overview
Description
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a yellow oil that is used as an intermediate in the synthesis of various chemical products . This compound is known for its unique structure, which includes a cyclohexene ring with multiple substituents, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,4-trimethyl-6-oxocyclohexanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired ester product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of synthetic elastomers and natural rubber studies.
Mechanism of Action
The mechanism of action of methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. In enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a different substitution pattern on the cyclohexene ring.
Uniqueness
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and materials.
Properties
CAS No. |
75100-65-1 |
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Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(2,3)6-8(12)9(7)10(13)14-4/h5-6H2,1-4H3 |
InChI Key |
NRQHBEIJFHZERL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC(C1)(C)C)C(=O)OC |
Origin of Product |
United States |
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